3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one

CAS No.: 1797562-03-8

Cat. No.: VC6283492

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797562-03-8 |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.51 |

| IUPAC Name | 3-[3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C22H23N3O2S/c26-21(11-13-25-16-23-19-9-5-4-8-18(19)22(25)27)24-12-10-20(28-15-14-24)17-6-2-1-3-7-17/h1-9,16,20H,10-15H2 |

| Standard InChI Key | WLFXFROQSYOOBP-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

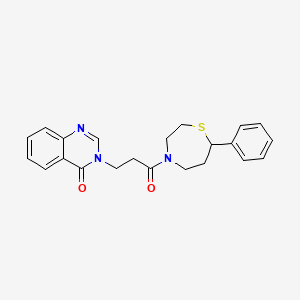

The molecular structure of 3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one (CAS No. 1797562-03-8) integrates three distinct heterocyclic systems:

-

A quinazolin-4(3H)-one backbone, comprising a fused benzene and pyrimidine ring with a ketone group at position 4.

-

A 1,4-thiazepane moiety, a seven-membered ring containing one sulfur and one nitrogen atom, substituted at position 7 with a phenyl group.

-

A propyl linker bridging the quinazolinone and thiazepane rings via a ketone functional group .

The IUPAC name, 3-[3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one, reflects this arrangement. The SMILES notation (C1CN(CCSC1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O) further delineates the connectivity of atoms, emphasizing the sulfur atom’s position in the thiazepane ring .

Physicochemical Properties

Key molecular properties include:

-

Molecular Formula: C₂₂H₂₃N₃O₂S

-

Molecular Weight: 393.51 g/mol

-

LogP: Estimated at 3.2 (PubChem), indicating moderate lipophilicity suitable for membrane permeability .

-

Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (two ketones, one thiazepane N, one quinazolinone N).

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃N₃O₂S |

| Molecular Weight (g/mol) | 393.51 |

| LogP | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its heterocyclic components:

-

Quinazolinone Formation: Anthranilic acid derivatives are condensed with aryl acid chlorides to form benzoxazin-4-one intermediates, followed by hydrazine hydrate treatment to yield 3-aminoquinazolin-4(3H)-one precursors .

-

Thiazepane Incorporation: The thiazepane ring is synthesized via cyclization of cysteine derivatives with aldehydes, introducing the phenyl substituent at position 7.

-

Coupling Reaction: A ketone-linked propyl chain connects the quinazolinone and thiazepane moieties using nucleophilic acyl substitution under controlled pH (7.5–8.5) and temperature (60–80°C) .

Analytical Validation

Post-synthesis, structural confirmation relies on:

-

NMR Spectroscopy: ¹H NMR signals at δ 2.8–3.2 ppm (thiazepane CH₂ groups) and δ 7.2–8.1 ppm (aromatic protons) .

-

Mass Spectrometry: A molecular ion peak at m/z 393.5 aligns with the compound’s molecular weight .

-

HPLC Purity: >95% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanistic Insights

Pharmacological Applications and Future Directions

Anticancer Drug Development

The compound’s dual kinase inhibition and apoptosis induction potential position it as a candidate for:

-

Combination Therapies: Synergistic use with DNA-damaging agents (e.g., cisplatin).

-

Targeted Delivery: Nanoparticle encapsulation to improve bioavailability.

Antibacterial Resistance Mitigation

With rising antibiotic resistance, its novel mechanism could circumvent common resistance pathways (e.g., β-lactamase activation) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume